molecular formula C11H8ClFN2O3 B12934296 4-Chloro-1-((2-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid

4-Chloro-1-((2-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12934296
M. Wt: 270.64 g/mol
InChI Key: IBOLOILBIJKAOR-UHFFFAOYSA-N
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Description

4-Chloro-1-((2-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro group, a fluorophenoxy group, and a carboxylic acid group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-((2-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the chloro group: Chlorination of the pyrazole ring can be carried out using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the fluorophenoxy group: This step involves the nucleophilic substitution reaction between the chlorinated pyrazole and 2-fluorophenol in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-((2-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-Chloro-1-((2-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Chloro-1-((2-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-((2-fluorophenoxy)methyl)-1H-pyrazole-3-amine
  • 4-Chloro-1-((2-fluorophenoxy)methyl)-1,2-dihydro-3H-pyrazol-3-imine

Uniqueness

4-Chloro-1-((2-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a chloro and a fluorophenoxy group, which imparts distinct chemical and biological properties. Its carboxylic acid group also allows for further functionalization and derivatization, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H8ClFN2O3

Molecular Weight

270.64 g/mol

IUPAC Name

4-chloro-1-[(2-fluorophenoxy)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H8ClFN2O3/c12-7-5-15(14-10(7)11(16)17)6-18-9-4-2-1-3-8(9)13/h1-5H,6H2,(H,16,17)

InChI Key

IBOLOILBIJKAOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCN2C=C(C(=N2)C(=O)O)Cl)F

Origin of Product

United States

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